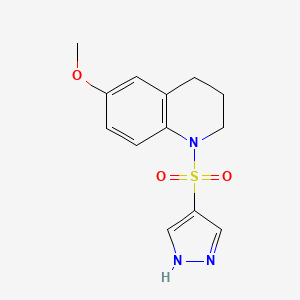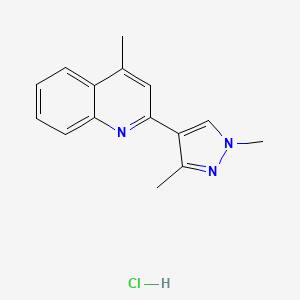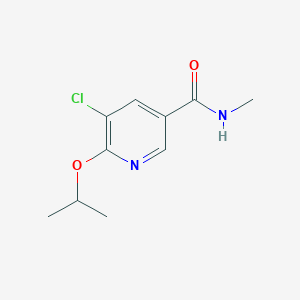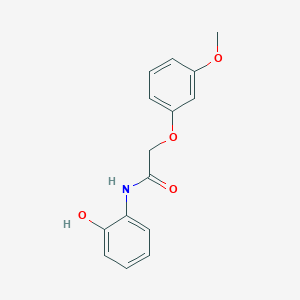
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been shown to play a role in cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in cell proliferation, survival, and inflammation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its specificity towards BET proteins. This makes it a useful tool for studying the role of BET proteins in various diseases. However, one of the limitations of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its poor solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict response to 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide treatment. Finally, the potential therapeutic applications of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide in various diseases, including cancer and inflammation, need to be further explored.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dioxothiolane to form the corresponding thiol ester. Finally, the thiol ester is reacted with 5-bromo-1H-indazole to form 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide.
Applications De Recherche Scientifique
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is inflammation. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. This makes it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of several viruses, including HIV, HBV, and HCV.
Propriétés
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6-4-8(11)16-9(6)10(13)12-7-2-3-17(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNAWMFMSNQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)


![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)

